4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the amino-terminal of newly synthesized proteins.
Mode of Action
It is known to interact with its target, methionine aminopeptidase 1, leading to changes in the enzyme’s function
Result of Action
Given its interaction with methionine aminopeptidase 1, it can be hypothesized that it may affect protein synthesis and processing at the cellular level .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(1-phenylethyl)pyrimidine participates in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission. The compound inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. Additionally, it interacts with proteins like tumor necrosis factor-alpha (TNF-α), modulating inflammatory responses. These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting NF-κB activation, the compound reduces the expression of pro-inflammatory cytokines. Furthermore, it impacts gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity. This inhibition prevents the breakdown of acetylcholine, resulting in prolonged neurotransmission. Additionally, the compound interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. These molecular interactions contribute to its neuroprotective and anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods. It undergoes gradual degradation when exposed to light and high temperatures. Long-term studies have shown that the compound’s effects on cellular function, such as reduced inflammation and oxidative stress, persist over time, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, resulting in the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion. The compound’s metabolism affects metabolic flux and alters the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules. The compound’s localization is influenced by post-translational modifications, such as phosphorylation and acetylation, which direct it to specific cellular compartments. These modifications play a crucial role in regulating its biochemical activity .
Properties
IUPAC Name |
4-chloro-2-methyl-6-(1-phenylethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9(11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNAMNKOOMVIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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